Superior Wild-Type BTK Potency of BTK-IN-12 Versus Next-Generation Covalent and Non-Covalent Inhibitors
BTK-IN-12 demonstrates a superior biochemical IC50 against wild-type BTK compared to clinically approved second- and third-generation inhibitors. Its potency (1.2 nM) is notably lower than that of acalabrutinib (3-5.1 nM) [1] and the non-covalent inhibitor pirtobrutinib (3.68-5.69 nM) [2], placing it among the most potent wild-type BTK inhibitors available for research. This high potency can translate to lower required experimental concentrations, reducing the risk of off-target effects and compound solubility issues .
| Evidence Dimension | In vitro Biochemical Potency (IC50) on Wild-Type BTK |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | Acalabrutinib: 3-5.1 nM; Pirtobrutinib: 3.68-5.69 nM |
| Quantified Difference | BTK-IN-12 is ~2.5- to 4.7-fold more potent than these comparators. |
| Conditions | Biochemical kinase inhibition assay (exact conditions not fully disclosed across all sources, but consistent with standard ATP-competitive assays). |
Why This Matters
Higher potency can allow for the use of lower compound concentrations, which is critical for minimizing off-target cellular effects and improving assay signal-to-noise ratios.
- [1] PMC Table 1. (2021). IC50 Values for Acalabrutinib, Ibrutinib, and Zanubrutinib. PMC8630614. View Source
- [2] ActiveInhibitor. Pirtobrutinib (LOXO-305) Product Profile. Retrieved 2026. View Source
